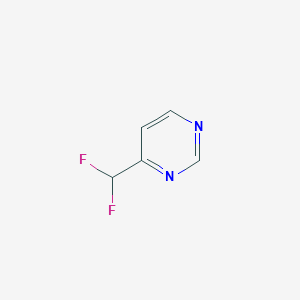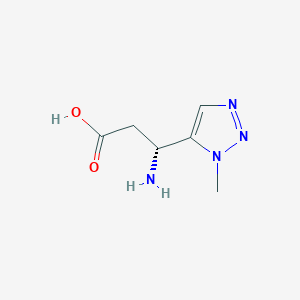![molecular formula C12H15N B13304173 2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene](/img/structure/B13304173.png)
2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene is a heterocyclic compound with a unique tricyclic structure. It is known for its stability and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a nitrogen atom integrated into a tricyclic framework, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atom in the tricyclic structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its stability and reactivity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene involves its interaction with molecular targets through its nitrogen atom. The compound can form stable complexes with various biomolecules, influencing biological pathways and processes. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene: This compound has a similar tricyclic structure but differs in the position of the nitrogen atom.
Julolidine: Another tricyclic compound with a nitrogen atom, used in various chemical applications.
Uniqueness
2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene is unique due to its specific tricyclic structure and the position of the nitrogen atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C12H15N |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
2,3,3a,4,5,6-hexahydro-1H-benzo[de]quinoline |
InChI |
InChI=1S/C12H15N/c1-3-9-5-2-6-11-12(9)10(4-1)7-8-13-11/h2,5-6,10,13H,1,3-4,7-8H2 |
Clave InChI |
MOKQEVNZBIAXIF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCNC3=CC=CC(=C23)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine](/img/structure/B13304121.png)


![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13304159.png)

amine](/img/structure/B13304169.png)




